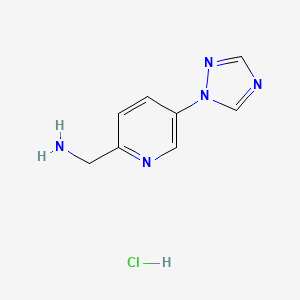
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClN5 and its molecular weight is 211.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
- However, we can explore analogous compounds to gain insights. For instance, some 1,2,4-triazole derivatives act as aromatase inhibitors, binding to the iron in the heme moiety of cytochrome P450 (CYP-450) enzymes. These inhibitors play a crucial role in treating hormone-dependent breast cancer by blocking the conversion of androgens to estrogens .
Target of Action
Mode of Action
Activité Biologique
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine hydrochloride is a compound that incorporates a triazole ring and a pyridine moiety, both of which are known for their diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, antifungal properties, and its interactions with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyridine, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its anticancer and antifungal properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The 1,2,4-triazole scaffold has been recognized for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : Triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. They often act as enzyme inhibitors that interfere with critical processes in cancer cell proliferation.
- Case Studies : A study demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against lung and breast cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity .
Antifungal Activity
The compound has also been evaluated for its antifungal properties:
- In Vitro Studies : Research indicates that derivatives with the triazole group exhibit strong antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antifungal agents like fluconazole .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituents on the Triazole Ring : Variations in substituents can significantly affect potency and selectivity. For instance, introducing electron-withdrawing groups enhances binding affinity to target enzymes.
- Pyridine Interaction : The nitrogen atom in the pyridine ring contributes to hydrogen bonding with biological targets, enhancing overall efficacy .
Data Summary Table
Propriétés
IUPAC Name |
[5-(1,2,4-triazol-1-yl)pyridin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-3-7-1-2-8(4-11-7)13-6-10-5-12-13;/h1-2,4-6H,3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCFHNKUACKTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NC=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














